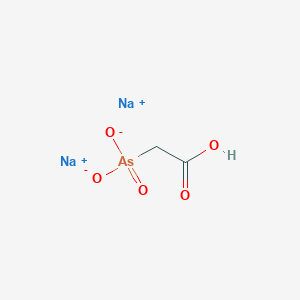

Disodium arsonoacetate

Description

Disodium arsonoacetate (CAS: 126-82-9), also known as disodium carboxymethylarsonate, is an organoarsenic compound with the molecular formula C₂H₃AsNa₂O₅. It is derived from arsonoacetic acid, where the arsenic atom is covalently bonded to the acetic acid backbone via a methylene group . Synthetically, it is prepared by reacting arsenious oxide (As₂O₃) with sodium hydroxide and chloroacetic acid under controlled conditions .

This compound has niche applications:

Properties

CAS No. |

126-82-9 |

|---|---|

Molecular Formula |

C2H3AsNa2O5 |

Molecular Weight |

227.94 g/mol |

IUPAC Name |

disodium;2-arsonatoacetic acid |

InChI |

InChI=1S/C2H5AsO5.2Na/c4-2(5)1-3(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;2*+1/p-2 |

InChI Key |

DXAPLJQWRWMWHF-UHFFFAOYSA-L |

SMILES |

C(C(=O)O)[As](=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)O)[As](=O)([O-])[O-].[Na+].[Na+] |

Other CAS No. |

126-82-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| This compound | C₂H₃AsNa₂O₅ | 243.86 | Arsenoacetate |

| Sodium Chloroacetate | C₂H₃ClO₂·Na | 116.48 | Chloroacetate |

| Disodium Iminodiacetate | C₄H₅NNa₂O₄ | 177.07 | Iminodiacetate |

| Disodium EDTA | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | Polyaminocarboxylate |

Notes

- Arsenic Limitations: this compound’s use is declining due to arsenic’s toxicity and regulatory scrutiny .

- Emerging Alternatives: Phosphono- and iminodiacetates are preferred for industrial applications due to lower ecological risks .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying disodium arsonoacetate in aqueous solutions, and how do interferences from common ions affect accuracy?

- Methodology : Use ion chromatography (IC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) to detect arsenic speciation. Calibration curves should be prepared using certified reference materials (CRMs) with ≥98% purity (e.g., arsenic-based standards from ).

- Interference Mitigation : Pre-treat samples with chelating agents like EDTA ( ) to sequester interfering cations (e.g., Ca²⁺, Fe³⁺). Validate recovery rates via spike-and-recovery experiments (≥90% recovery acceptable) .

Q. How should this compound be stored to ensure stability in long-term biochemical studies?

- Storage Protocol : Store in airtight containers at 4°C, away from light and moisture. Stability tests show degradation <5% over 12 months under these conditions (analogous to disodium phosphate storage in ).

- Monitoring : Conduct periodic HPLC-UV analysis (λ = 254 nm) to detect decomposition products like arsenite (AsO₃³⁻) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across different cell lines?

- Experimental Design :

- Variable Control : Standardize cell culture conditions (e.g., pH, serum concentration) to minimize confounding factors ( ).

- Dose-Response Analysis : Use nonlinear regression models (e.g., four-parameter logistic curve) to compare IC₅₀ values across cell lines.

- Mechanistic Studies : Perform RNA-seq to identify differential gene expression linked to arsenic metabolism pathways (e.g., GSTO1 polymorphisms) .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in ecotoxicology studies?

- Data Analysis : Apply mixed-effects models to account for nested variables (e.g., species, exposure duration). Use Akaike’s Information Criterion (AIC) to select the best-fit model ( ).

- Outlier Handling : Implement robust regression techniques (e.g., Huber M-estimation) to minimize the impact of extreme values in environmental samples .

Q. How can researchers optimize assay conditions for studying this compound’s interaction with metalloenzymes?

- Buffer Optimization : Test buffers (e.g., Tris-HCl vs. HEPES) at varying ionic strengths (50–200 mM) to stabilize enzyme activity. Include negative controls with sodium arsenate to differentiate nonspecific binding ().

- Kinetic Parameters : Calculate and using Lineweaver-Burk plots, ensuring replicates (n ≥ 3) to reduce measurement uncertainty .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing this compound for catalytic studies?

- Synthesis Protocol :

React sodium arsenite (NaAsO₂) with glyoxylic acid in a 1:2 molar ratio under nitrogen atmosphere (prevents oxidation).

Purify via recrystallization in ethanol-water (3:1 v/v).

Validate purity via elemental analysis (C, H, Na, As) and ¹H-NMR (absence of glyoxylic acid peaks at δ 4.8–5.2 ppm) .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s redox behavior?

- Validation Framework :

- Replicate DFT calculations using multiple software (e.g., Gaussian, ORCA) with varying basis sets (e.g., 6-31G* vs. def2-TZVP).

- Compare experimental cyclic voltammetry results with simulated spectra. Adjust solvation models (e.g., COSMO-RS) to improve accuracy .

Data Presentation and Publication Standards

Q. What are the best practices for presenting this compound’s spectroscopic data in peer-reviewed journals?

- Guidelines :

- Include raw and processed data (e.g., XRD patterns, FT-IR spectra) in supplementary materials ( ).

- Annotate critical peaks (e.g., As-O stretching at 780 cm⁻¹) with proposed assignments.

- Use SI units and IUPAC nomenclature consistently (e.g., “this compound” instead of abbreviations) .

Q. How can meta-analyses reconcile conflicting literature on this compound’s environmental persistence?

- Systematic Review Protocol :

Define inclusion criteria (e.g., studies with LC-MS/MS quantification).

Apply random-effects models to aggregate half-life estimates across soil types.

Assess publication bias via funnel plots and Egger’s regression test ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.